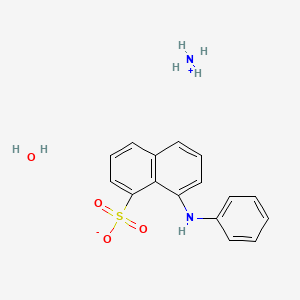

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate

Description

BenchChem offers high-quality Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

azanium;8-anilinonaphthalene-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSOAGYLOWUTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ammonium 8-(phenylamino)naphthalene-1-sulfonate hydrate: A Comprehensive Technical Guide on Photophysical Properties and Biophysical Applications

Executive Summary

Ammonium 8-(phenylamino)naphthalene-1-sulfonate hydrate, commonly referred to as 1,8-ANS ammonium salt hydrate , is a gold-standard extrinsic fluorescent probe utilized extensively in structural biology, protein biophysics, and drug development[1]. Due to its highly sensitive amphiphilic nature, 1,8-ANS serves as an environmental sensor that undergoes profound spectral shifts upon transitioning from aqueous solutions into hydrophobic microenvironments[2]. This whitepaper provides an in-depth mechanistic analysis of its photophysics, core applications in protein folding and ligand screening, and self-validating experimental protocols designed to ensure high-fidelity data acquisition.

Physicochemical & Spectral Profiling

To effectively utilize 1,8-ANS in biochemical assays, researchers must account for its solubility limits and solvent-dependent spectral behavior. The quantitative data below summarizes its core properties.

| Property | Specification |

| Chemical Name | Ammonium 8-(phenylamino)naphthalene-1-sulfonate hydrate |

| Common Synonyms | 1,8-ANS ammonium salt hydrate, 8-Anilino-1-naphthalenesulfonic acid ammonium salt |

| CAS Number | 206659-00-9 (Hydrate) / 28836-03-5 (Anhydrous)[2] |

| Molecular Weight | 334.4 g/mol (Hydrate) |

| Excitation Maximum | ~350 nm[3] |

| Emission Maximum | ~520 nm (Free/Aqueous) → ~468–477 nm (Bound/Hydrophobic)[3] |

| Solubility Limits | DMSO: 20 mg/mL; DMF: 30 mg/mL; PBS (pH 7.2): ~1 mg/mL[3][4] |

Mechanistic Photophysics: The Causality of Fluorescence

The utility of 1,8-ANS is entirely dependent on its environment-sensitive quantum yield. The causality behind this phenomenon is driven by Twisted Intramolecular Charge Transfer (TICT) and solvent relaxation[5].

When 1,8-ANS absorbs a photon (350 nm) and enters the first excited singlet state ( S1 ), the molecule's dipole moment increases.

-

In highly polar solvents (e.g., water): The solvent molecules rapidly reorient around the excited dipole. This allows the aniline ring of 1,8-ANS to rotate freely, creating a charge-separated TICT state. This twisted conformation highly favors non-radiative decay, effectively quenching the fluorescence (low quantum yield, emission ~520 nm)[5].

-

In low-polarity, sterically restricted environments (e.g., protein hydrophobic cores): The local dielectric constant is low, and steric hindrance physically blocks the rotation of the aniline ring. The molecule is forced to maintain a planar conformation. Non-radiative decay pathways are minimized, resulting in a massive increase in fluorescence intensity and a characteristic "blue shift" to ~470 nm[1][3].

Fig 1. Photophysical mechanism of 1,8-ANS fluorescence via TICT and solvent relaxation.

Core Applications in Protein Biophysics

Molten Globule Profiling

During thermal or chemical denaturation, proteins often transition through a "molten globule" intermediate state. In this state, the protein retains a native-like secondary structure but loses its rigid tertiary packing, exposing internal hydrophobic patches to the solvent. According to [6], 1,8-ANS binds noncovalently to these exposed patches via a combination of hydrophobic and electrostatic interactions. This binding event triggers a dramatic spike in fluorescence, allowing researchers to map the thermodynamics of protein folding intermediates[6].

Fig 2. Workflow of 1,8-ANS binding during protein unfolding and molten globule formation.

Ligand Displacement and Affinity Assays

Because 1,8-ANS binds to low-polarity regions, it is uniquely suited for determining the affinity ( Kd ) of non-fluorescent hydrophobic ligands to their target proteins. For example, [3] notes that 1,8-ANS binds to intestinal fatty acid binding protein (FABP2) with a Kd of ~9.7 µM. When a competing ligand (like a free fatty acid) is introduced, it displaces the 1,8-ANS back into the aqueous solvent, resulting in a quantifiable drop in fluorescence[3][7].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They account for common points of failure, such as solvent toxicity, probe degradation, and the inner filter effect.

Protocol A: Preparation of 1,8-ANS Stock and Working Solutions

Causality: 1,8-ANS is susceptible to photodegradation and slow hydrolysis in aqueous environments. Organic solvents used for stock solutions can induce protein denaturation if their final assay concentration is too high.

-

Stock Preparation: Dissolve 1,8-ANS hydrate in anhydrous DMSO to a concentration of 10–20 mM[3].

-

Storage: Purge the headspace of the vial with inert gas (Argon/Nitrogen), wrap in aluminum foil to protect from light, and store at -20°C[4].

-

Working Solution: Dilute the stock into the assay buffer (e.g., PBS pH 7.2) immediately prior to the experiment. Self-Validation Step: Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v) to prevent solvent-induced protein unfolding[4]. Discard aqueous working solutions after 24 hours.

Protocol B: Steady-State Fluorescence Protein Folding Assay

Causality: High concentrations of 1,8-ANS or protein can absorb the excitation light before it penetrates the sample, causing an "inner filter effect" that artificially depresses the fluorescence signal and leads to false-negative binding curves.

-

Sample Preparation: Prepare the target protein at a concentration of 1–5 µM in standard buffer.

-

Probe Addition: Add 1,8-ANS to a final concentration of 10–50 µM.

-

Self-Validation (Optical Density Check): Measure the absorbance of the final mixture at 350 nm using a UV-Vis spectrophotometer. The OD350 must remain below 0.1 . If it is higher, dilute the sample to prevent primary inner filter effects.

-

Data Acquisition: Excite the sample at 350 nm. Record the emission spectra from 400 nm to 600 nm.

-

Denaturation Titration: Gradually titrate a denaturant (e.g., Urea or Guanidine HCl) or apply a thermal ramp. Plot the ratio of fluorescence intensities ( I470/I520 ) against the denaturant concentration to map the formation of the molten globule state[6].

Protocol C: Ligand Displacement Assay

-

Complex Formation: Incubate the target protein (e.g., 2 µM) with 1,8-ANS (e.g., 20 µM) until steady-state maximal fluorescence is achieved (emission ~470 nm).

-

Titration: Successively spike in the competing hydrophobic ligand (e.g., arachidonic acid)[7].

-

Measurement: Record the decrease in fluorescence at 470 nm after each addition.

-

Analysis: Fit the quenching data to a competitive binding model (e.g., the Cheng-Prusoff equation) to calculate the exact dissociation constant ( Kd ) of the non-fluorescent ligand.

References

-

Pastukhov, A. V., & Ropson, I. J. (2003). "Fluorescent dyes as probes to study lipid-binding proteins." Proteins: Structure, Function, and Bioinformatics, 53(3), 607-615. Retrieved from[Link]

-

Kirk, W. R., Kurian, E., & Prendergast, F. G. (1996). "Characterization of the sources of protein-ligand affinity: 1-sulfonato-8-(1')anilinonaphthalene binding to intestinal fatty acid binding protein." Biophysical Journal, 70(1), 69-83. Retrieved from[Link]

-

National Institutes of Health (NIH) / Elsevier. (2014). "Application of ANS fluorescent probes to identify hydrophobic sites on the surface of DREAM." Retrieved from[Link]

Sources

- 1. 8-Anilino-1-naphthalenesulfonic acid ammonium salt | 28836-03-5 [chemicalbook.com]

- 2. CAS 28836-03-5: Ammonium 8-anilinonaphthalene-1-sulfonate [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Application of ANS fluorescent probes to identify hydrophobic sites on the surface of DREAM - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Action of 1-Anilino-8-naphthalenesulfonate (ANS): A Comprehensive Guide to Photophysics, Protein Binding, and Experimental Application

Executive Summary

For decades, 1-anilino-8-naphthalenesulfonate (ANS) has served as the gold-standard extrinsic fluorescent probe for characterizing protein folding pathways, detecting molten globule intermediates, and screening competitive ligands. Despite its ubiquitous application, the precise photophysical and thermodynamic mechanisms governing ANS-protein interactions are frequently oversimplified. This whitepaper provides an in-depth technical synthesis of the ANS mechanism of action, detailing the causality behind its solvatochromic properties, the thermodynamic drivers of its binding, and a self-validating experimental framework for its application in drug development and structural biology.

The Photophysical Engine: Solvatochromism of ANS

The utility of ANS relies entirely on its extreme sensitivity to microenvironmental polarity—a phenomenon known as solvatochromism. The causality behind the fluorescence enhancement of ANS upon protein binding is rooted in the restriction of its intramolecular dynamics and the shielding of its excited state from solvent interactions.

In a bulk aqueous environment, free ANS exhibits high polarity and unrestricted intramolecular rotation. Upon UV excitation (typically between 350–390 nm), the surrounding water molecules rapidly reorient around the excited state dipole of the dye[1]. This solvent relaxation, combined with the free rotation of the aniline and naphthalene rings, provides a highly efficient pathway for non-radiative decay . Consequently, free ANS in water exhibits a very low fluorescence quantum yield with a weak emission maximum at approximately 515–520 nm[2].

When a protein unfolds or adopts a molten globule state, previously buried hydrophobic core regions become exposed to the solvent[3]. As ANS partitions into these non-polar cavities, two critical photophysical changes occur:

-

Water Shielding: The exclusion of polar water molecules prevents solvent dipole relaxation, trapping the dye in a higher-energy excited state.

-

Steric Restriction: The rigid protein cavity restricts the intramolecular rotation of the dye, effectively shutting down the non-radiative decay pathways.

The result is a dramatic increase in fluorescence intensity (often >50-fold) and a pronounced blue shift in the emission maximum to approximately 460–475 nm[1][2].

Photophysical mechanism of ANS fluorescence enhancement upon binding to hydrophobic protein cavities.

Thermodynamic Architecture of Protein-ANS Interactions

While ANS is widely termed a "hydrophobic probe," its binding mechanism is thermodynamically complex and involves both hydrophobic and electrostatic interactions. The negatively charged sulfonate moiety of ANS frequently engages in electrostatic interactions with positively charged amino acid residues near the binding pocket[3][4].

Pre-equilibrium and equilibrium calorimetric studies on model proteins, such as Bovine Serum Albumin (BSA), reveal that ANS does not bind via a single uniform mechanism. Instead, it occupies distinct, independent classes of sites governed by different thermodynamic drivers[5].

As detailed in the quantitative summary below, binding to the primary hydrophobic cavities (Site 1) is favored by mixed contributions—both enthalpic (hydrogen bonding, van der Waals forces) and entropic (release of structured water molecules). Conversely, binding to secondary sites (Site 2) is almost exclusively enthalpically driven, indicating a more rigid lock-and-key interaction with minimal water displacement[5].

Quantitative Data Summary: Thermodynamic Signatures

Table 1: Thermodynamic Parameters of ANS Binding to Bovine Serum Albumin (BSA)

| Binding Site Class | Enthalpic Contribution (ΔH) | Entropic Contribution (-TΔS) | Primary Thermodynamic Driving Force |

| Site 1 (Hydrophobic Cavities) | -22 kJ/mol | -17 kJ/mol | Mixed (Enthalpically & Entropically favored) |

| Site 2 (Secondary Sites) | -31 kJ/mol | -0.6 kJ/mol | Enthalpically driven (Rigid interaction) |

(Data derived from pre-equilibrium fluorescence and isothermal titration calorimetry analysis[5])

Self-Validating Experimental Protocol: ANS Fluorescence Assay

To ensure scientific integrity, an ANS fluorescence assay must be designed as a self-validating system . This means the protocol must inherently control for inner filter effects, background fluorescence, and dye-induced structural artifacts.

Step-by-Step Methodology

Phase 1: Preparation and Baseline Establishment

-

Protein Preparation: Prepare the target protein at a concentration of 0.1 to 1.0 mg/mL in an appropriate physiological buffer[6].

-

Causality: Maintaining a low protein concentration prevents aggregation and minimizes the Inner Filter Effect (IFE), where high optical density absorbs the excitation light before it reaches the fluorophore.

-

-

Dye Stock Formulation: Prepare a 0.1 M stock solution of ANS in Dimethyl sulfoxide (DMSO)[6].

-

Causality: ANS has limited solubility in pure water at high concentrations. DMSO ensures complete dissolution and prevents the formation of dye micelles that could cause false-positive fluorescence.

-

Phase 2: Reaction Assembly 3. Dye Addition: Add ANS to the protein solution to achieve a final dye concentration of 50 µM[1][6].

-

Causality: Maintaining a low dye-to-protein ratio ensures that the dye acts as a passive reporter rather than an active denaturant. High concentrations of ANS can induce local rearrangements in the protein structure to accommodate the dye[3].

-

Dark Incubation: Incubate the mixture in the dark for 5 to 15 minutes at room temperature[6][7].

-

Causality: Incubation allows the binding reaction to reach thermodynamic equilibrium. The dark environment is critical to prevent photobleaching of the highly sensitive fluorophore[7].

-

Phase 3: Self-Validating Controls 5. Blank Preparation: Prepare a parallel blank containing the exact same buffer and 50 µM ANS, but without the protein[6].

-

Causality: Free ANS exhibits a weak baseline fluorescence. Subtracting this blank isolates the true signal of the protein-bound state.

Phase 4: Data Acquisition 6. Spectroscopic Measurement: Excite the sample at 350–390 nm and record the emission spectrum from 400 to 600 nm[1][7].

-

Causality: Exciting at >350 nm selectively targets the ANS molecule while avoiding the intrinsic fluorescence of tryptophan and tyrosine residues (which excite at 280-295 nm), ensuring spectral clarity[1].

Step-by-step experimental workflow for the ANS protein folding assay, highlighting control points.

Analytical Pitfalls and Artifact Mitigation

Even with a robust protocol, researchers must be vigilant regarding environmental factors that can confound ANS fluorescence data.

1. Dye-Induced Conformational Changes: ANS binding is noncovalent but involves strong electrostatic and hydrophobic modes. High-resolution X-ray crystallography has demonstrated that the binding event itself can induce local structural rearrangements within the protein to accommodate the dye[3]. Therefore, ANS fluorescence data should always be orthogonally validated using label-free techniques, such as Circular Dichroism (CD) or Differential Scanning Fluorimetry (DSF) using intrinsic tryptophan fluorescence.

2. The Molecular Crowding Artifact: When modeling intracellular conditions in vitro using macromolecular crowding agents (e.g., PEG, Ficoll) alongside denaturants like Guanidine Hydrochloride (GdnHCl), severe artifacts can arise. Recent studies demonstrate that crowding agents can form microscopic clusters that interact directly with ANS, causing a significant increase in quantum yield independent of the target protein[8]. In such experimental setups, the solvent's effect on the ANS signal can eclipse the actual protein-induced signal, requiring rigorous, concentration-matched crowding agent blanks.

References

- Source: nih.

- Source: nih.

- Source: nist.

- Source: oup.

- Source: frontiersin.

- Source: mdpi.

- Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.

- Source: mdpi.

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Studies of the ligand binding reaction of adipocyte lipid binding protein using the fluorescent probe 1, 8-anilinonaphthalene-8-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and thermodynamics of the interaction of 1-anilino-naphthalene-8-sulfonate with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nist.gov [nist.gov]

- 7. Frontiers | Formation mechanism and functional properties of walnut protein isolate and soy protein isolate nanoparticles using the pH-cycle technology [frontiersin.org]

- 8. mdpi.com [mdpi.com]

Unveiling Protein Landscapes: An In-depth Technical Guide to ANS Binding for Hydrophobic Pocket Characterization

A Senior Application Scientist's Perspective on Leveraging 8-Anilino-1-naphthalenesulfonic acid in Research and Drug Development

Foreword

In the intricate realm of protein biochemistry and therapeutic development, the precise characterization of a protein's surface, particularly its hydrophobic pockets, is of paramount importance. These nonpolar cavities are fundamental to a protein's function, mediating everything from enzymatic catalysis to protein-protein interactions and ligand binding. For decades, the fluorescent probe 8-Anilino-1-naphthalenesulfonic acid (ANS) has been a cornerstone for elucidating these critical features. This guide provides a comprehensive, in-depth exploration of ANS as a molecular probe, moving beyond rote protocols to instill a deep, mechanistic understanding. By focusing on the "why" behind experimental choices and grounding our discussion in authoritative scientific literature, this document aims to empower researchers, scientists, and drug development professionals to not only master the technique but to innovate upon it.

The Underpinning Principle: Solvatochromism and the Hydrophobic Effect

Proteins in their native aqueous environment fold in a manner that buries hydrophobic amino acid residues, shielding them from the surrounding polar solvent. This fundamental process, driven by the hydrophobic effect, results in the formation of distinct nonpolar pockets that are often the sites of biological activity. The challenge for researchers is to detect and characterize these functionally significant regions.

ANS is a powerful tool for this purpose due to its unique fluorescent properties. In a polar environment like an aqueous buffer, ANS exhibits weak fluorescence.[1][2] However, when it binds to a hydrophobic pocket on a protein, it undergoes a significant increase in fluorescence quantum yield and a characteristic "blue shift" (a shift to a shorter wavelength) in its emission maximum.[1][3][4] This phenomenon is known as solvatochromism , where the color of a solution (in this case, the fluorescence emission) changes with the polarity of the solvent.[5] The nonpolar environment of the hydrophobic pocket protects the excited state of ANS from quenching by water molecules, leading to enhanced fluorescence.[6] The blue shift occurs because the excited state of ANS is less polar than its ground state, and it is stabilized in a nonpolar environment.[7]

Figure 1: The principle of ANS solvatochromism. In a polar aqueous environment, ANS fluorescence is minimal. Upon binding to a nonpolar hydrophobic pocket of a protein, its fluorescence intensity increases dramatically, and the emission maximum shifts to a shorter wavelength (blue shift).

Designing a Robust Experimental Protocol: The ANS Fluorescence Titration

A well-designed ANS titration experiment serves as a self-validating system, where the collected data not only yields the desired binding parameters but also provides an internal check on the quality and validity of the experiment.

Core Methodology: Step-by-Step Fluorescence Titration

This protocol details a standard fluorescence titration experiment to determine the dissociation constant (Kd) and the number of binding sites (n) for ANS on a protein.

Essential Materials:

-

High-purity 8-Anilino-1-naphthalenesulfonic acid (ANS)

-

Purified protein of interest with a known concentration

-

A suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

A fluorometer equipped with excitation and emission monochromators

-

High-quality quartz cuvettes

Experimental Procedure:

-

Preparation of Reagents:

-

ANS Stock Solution: Prepare a concentrated stock solution of ANS (e.g., 1-10 mM). Due to its limited aqueous solubility, it is often first dissolved in a small amount of an organic solvent like ethanol or DMSO before being diluted in the assay buffer. It is crucial to protect the ANS solution from light.

-

Protein Stock Solution: Prepare a concentrated stock of the protein in the assay buffer. The concentration should be accurately determined using a reliable method such as UV-Vis spectrophotometry (A280) or a colorimetric protein assay (e.g., BCA or Bradford).

-

-

Fluorometer Configuration:

-

Set the excitation wavelength, typically between 370 nm and 380 nm.[8][9]

-

Set the emission scan range from 400 nm to 600 nm. The emission maximum for bound ANS is generally observed around 470 nm.[1]

-

Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio without saturating the detector.

-

-

The Titration Process:

-

Begin by adding a fixed volume of the assay buffer and a precise amount of the protein stock solution to a quartz cuvette. The final protein concentration is typically in the low micromolar range (e.g., 1-10 µM).

-

Record the baseline fluorescence spectrum of the protein solution alone as a critical control.

-

Make successive small additions of the ANS stock solution to the cuvette, ensuring complete mixing after each addition.

-

Allow the system to reach equilibrium (usually a few minutes) after each addition before recording the fluorescence emission spectrum.

-

Continue this process until the fluorescence intensity plateaus, which indicates that the ANS binding sites on the protein are saturated.

-

Crucially, perform a parallel control titration by adding ANS to the buffer alone. This allows for the correction of background fluorescence from free ANS.

-

The "Why" Behind the Protocol: Ensuring Data Integrity

-

Why a fixed protein concentration? This simplifies the subsequent data analysis, as the change in fluorescence can be directly related to the concentration of bound ANS.

-

Why a control titration? This is essential for accurately determining the fluorescence change upon binding by allowing for the subtraction of the background fluorescence of free ANS. A significant increase in fluorescence in the absence of protein could indicate issues like ANS aggregation.

-

Why monitor the full emission spectrum? Observing a distinct blue shift in the emission maximum upon ANS binding is strong evidence for specific interactions with hydrophobic pockets, helping to rule out non-specific binding or other artifacts.

Figure 2: A systematic workflow for conducting an ANS fluorescence titration experiment.

From Raw Data to Meaningful Insights: Data Analysis and Interpretation

The output of an ANS titration experiment is a set of fluorescence intensity values corresponding to varying ANS concentrations. The objective is to extract the key binding parameters: the dissociation constant (Kd) and the number of binding sites (n).

Data Processing and Visualization

-

Dilution Correction: If the volume of added ANS stock is significant, a correction factor should be applied to the fluorescence intensity readings.

-

Background Subtraction: For each data point, subtract the fluorescence intensity of the corresponding ANS concentration from the buffer-only control titration.

-

Data Plotting: Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the corrected fluorescence at a given [ANS] and F₀ is the initial fluorescence of the protein) against the total ANS concentration.

Quantifying the Binding Interaction

The binding of ANS to a protein, assuming a single class of independent binding sites, can often be described by the following equation:

ΔF = (ΔF_max * [ANS]) / (Kd + [ANS])

Where:

-

ΔF represents the change in fluorescence intensity.

-

ΔF_max is the maximum change in fluorescence at saturation.

-

[ANS] is the concentration of free (unbound) ANS.

-

Kd is the dissociation constant, a measure of binding affinity.

Since the concentration of free ANS is not directly measured, a common and robust approach is to use non-linear regression analysis to fit the experimental data to a suitable binding model.

Alternatively, the Scatchard plot offers a linear method for visualizing binding data.[10][11][12] This is constructed by plotting ΔF / [ANS_free] versus ΔF. The slope of the resulting line is equal to -1/Kd, and the x-intercept gives ΔF_max.[13] The number of binding sites (n) can then be calculated from ΔF_max. While historically significant, direct non-linear fitting is now generally preferred due to statistical advantages.[10]

Table 1: Illustrative Data from an ANS Titration Experiment

| [ANS] (µM) | Raw Fluorescence (a.u.) | Corrected Fluorescence (ΔF) |

| 0 | 50 | 0 |

| 10 | 150 | 95 |

| 20 | 240 | 180 |

| 40 | 380 | 315 |

| 60 | 480 | 410 |

| 80 | 550 | 475 |

| 100 | 590 | 510 |

| 120 | 610 | 525 |

| 140 | 620 | 530 |

Note: Corrected fluorescence is calculated by subtracting the fluorescence of ANS in buffer and the initial protein fluorescence from the raw fluorescence values.

Advanced Applications in the Drug Discovery Pipeline

The utility of ANS extends well beyond the fundamental characterization of protein hydrophobicity. In the context of drug development, ANS-based assays are powerful tools for various applications.

-

Fragment-Based Drug Discovery (FBDD): ANS can be employed in a competitive binding assay to screen for small molecule fragments that bind to a target protein.[14][15][16] A fragment that binds to a hydrophobic pocket will displace ANS, resulting in a decrease in fluorescence.[17] This provides a rapid and sensitive method for identifying initial "hits."

-

Characterizing Allosteric Binding Sites: Many drugs function by binding to allosteric sites, which are distinct from the protein's active site. These sites are often hydrophobic and can be effectively identified and characterized using ANS.

-

Assessing Protein Stability and Aggregation: Protein aggregation is a significant challenge in the development of biotherapeutics.[18][19] ANS can be used to monitor the exposure of hydrophobic regions that occurs during protein unfolding and aggregation, offering valuable insights into the stability of a protein formulation.[20][21] An increase in ANS fluorescence over time can be a sensitive indicator of protein aggregation.[22]

Sources

- 1. pnas.org [pnas.org]

- 2. Pitfalls of Using ANS Dye Under Molecular Crowding Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

- 6. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]

- 9. nist.gov [nist.gov]

- 10. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

- 11. Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748 - GraphPad [graphpad.com]

- 12. Scatchard equation - Wikipedia [en.wikipedia.org]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 15. portlandpress.com [portlandpress.com]

- 16. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 17. A Competition Assay for DNA Binding Using the Fluorescent Probe ANS | Springer Nature Experiments [experiments.springernature.com]

- 18. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]

- 19. fluidimaging.com [fluidimaging.com]

- 20. Conformational stability and aggregation of therapeutic monoclonal antibodies studied with ANS and thioflavin T binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lumiprobe.com [lumiprobe.com]

Unveiling the Molten Globule State: The Mechanistic Role of ANS Fluorescence in Protein Folding

Introduction: Resolving the Levinthal Paradox

The transition of a polypeptide chain from a random coil to a highly ordered, functional three-dimensional architecture is one of the most intricately regulated phenomena in biophysics. To resolve Levinthal’s paradox—which dictates that a protein cannot randomly sample all possible conformations on a biologically relevant timescale—Oleg Ptitsyn hypothesized in 1973 that folding must proceed through distinct, thermodynamically stable intermediates [1].

The most critical of these intermediates is the "molten globule" (MG) state. However, capturing and characterizing this transient state experimentally remained a profound analytical challenge. The breakthrough occurred when utilized the hydrophobic fluorescent probe 1-anilino-8-naphthalene sulfonate (ANS) to definitively map and validate the MG state across multiple protein models[2]. Today, ANS fluorescence remains the gold standard for detecting folding intermediates in drug development and structural biology.

Mechanistic Principles: The Photophysics of ANS-Protein Interactions

As a Senior Application Scientist, it is crucial to understand why ANS is utilized rather than relying solely on intrinsic tryptophan fluorescence. Tryptophan fluorescence reports on highly localized environmental changes, whereas ANS acts as a global sensor for the formation of solvent-accessible hydrophobic clusters.

The causality of ANS fluorescence relies on its environmentally sensitive photophysics:

-

In Aqueous Environments: The excited state of free ANS undergoes rapid non-radiative decay due to solvent relaxation and proton transfer with water molecules. Consequently, its fluorescence quantum yield is negligible.

-

The Native State (N): The protein's hydrophobic core is rigidly packed and shielded from the solvent. ANS cannot penetrate this dense architecture, leaving the dye fully solvated and its fluorescence quenched[2].

-

The Unfolded State (U): While hydrophobic residues are exposed to the solvent, they lack the spatial proximity and structural compactness required to form a stable binding pocket. ANS remains exposed to water, and its fluorescence remains quenched[2].

-

The Molten Globule State (MG): The MG state presents a unique microenvironment. It possesses a pronounced, native-like secondary structure and overall compactness, but lacks the rigid, lock-and-key tertiary packing of the native state. This fluctuating tertiary structure creates solvent-accessible hydrophobic "clefts." When ANS intercalates into these clusters, its rotational and translational mobility is severely restricted, and water is sterically excluded. This shielding from non-radiative decay pathways causes a massive enhancement in fluorescence quantum yield and a pronounced blue shift in the emission maximum (from ~515 nm to ~470 nm)[2].

Fig 1: Protein folding pathway and the selective binding logic of ANS to the molten globule state.

Experimental Workflows: A Self-Validating Protocol for MG Detection

A spike in ANS fluorescence alone is insufficient for definitive MG characterization, as artifacts (such as protein aggregation) can yield false positives. A robust, self-validating workflow must couple ANS fluorescence with orthogonal biophysical controls.

Step-by-Step Methodology: Equilibrium Unfolding Titration

-

Protein Preparation and Buffer Selection: Purify the target protein and dialyze into a defined buffer (e.g., 50 mM Tris-HCl, pH 7.5). Causality: Maintain a low protein concentration (0.1 - 0.2 mg/mL) to minimize intermolecular interactions and aggregation, which can mimic MG-like ANS binding.

-

Denaturant Gradient Preparation: Prepare a series of samples with increasing concentrations of a chemical denaturant (e.g., 0 to 8 M). Causality: Urea is strictly preferred over Guanidine Hydrochloride (GdmCl) for MG detection. GdmCl is a salt; at low concentrations, it masks electrostatic repulsions, frequently inducing the formation of aggregation-prone states that artificially bind ANS. Urea avoids this ionic shielding artifact[3].

-

ANS Addition and Optimization: Add ANS to a final concentration of 10-50 µM. Causality: The molar ratio of ANS to protein must be optimized (typically between 10:1 and 50:1). Too little ANS reduces the signal-to-noise ratio; too much can induce structural perturbations or dye-dye quenching.

-

Equilibration: Incubate the samples in the dark at a constant temperature (e.g., 25°C) for 2-4 hours to ensure the unfolding equilibrium is reached.

-

Fluorescence Acquisition:

-

Excitation: Set the spectrofluorometer to 350-380 nm.

-

Emission: Scan from 400 nm to 600 nm.

-

Analysis: Plot the fluorescence intensity at 470 nm and the shift in λmax against the denaturant concentration. A bell-shaped curve in intensity indicates the transient accumulation of the MG state at intermediate denaturant concentrations.

-

-

Orthogonal Validation (The Self-Validating Step): To confirm the MG state, parallel samples must be analyzed using Circular Dichroism (CD). The MG state is confirmed only if Far-UV CD (200-250 nm) shows retained secondary structure, while Near-UV CD (250-300 nm) shows a near-complete loss of tertiary structure[1][2].

Quantitative Data Presentation

The identification of the MG state relies on a specific matrix of biophysical signatures. The following table summarizes the comparative data used to validate the presence of the MG state against the Native and Unfolded states.

| Biophysical Property | Native State (N) | Molten Globule (MG) | Unfolded State (U) |

| Secondary Structure (Far-UV CD) | Intact (Native-like) | Intact (Native-like) | Random Coil (Loss of signal) |

| Tertiary Structure (Near-UV CD) | Rigid, tightly packed | Highly fluctuating, loose | Absent |

| ANS Fluorescence Intensity | Low (Quenched) | Very High (Strong binding) | Low (Quenched) |

| ANS Emission Maximum ( λmax ) | ~515 nm | ~470 nm (Blue-shifted) | ~515 nm |

| Hydrodynamic Radius ( Rh ) | Compact ( R0 ) | Slightly expanded (1.1 - 1.3 R0 ) | Highly expanded |

Complexities and Modern Perspectives

While ANS fluorescence remains a cornerstone technique, modern biophysics demands a nuanced interpretation of the data. As highlighted by , the assumption that any ANS fluorescence spike corresponds to a monomeric MG state is flawed[3]. In folding pathways induced by GdmCl, the "molten globule" signal is often a convolution of partially folded intermediates and early-stage aggregates[3]. Therefore, Dynamic Light Scattering (DLS) or Analytical Ultracentrifugation (AUC) should be integrated into the workflow to confirm that the hydrodynamic radius ( Rh ) of the ANS-binding species corresponds to a monomeric MG rather than a multimeric aggregate.

References

-

Study of the "molten globule" intermediate state in protein folding by a hydrophobic fluorescent probe. Biopolymers.[Link]

-

Differences in the pathways of proteins unfolding induced by urea and guanidine hydrochloride: molten globule state and aggregates. PLoS One.[Link]

-

The Molten Globule Concept: 45 Years Later. Biochemistry (Moscow).[Link]

Sources

- 1. The Molten Globule Concept: 45 Years Later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the "molten globule" intermediate state in protein folding by a hydrophobic fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in the pathways of proteins unfolding induced by urea and guanidine hydrochloride: molten globule state and aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Protein Conformational Changes with ANS: A Technical Guide

Introduction & Photophysical Rationale

In the landscape of biophysical characterization, tracking the structural dynamics of proteins—such as unfolding, aggregation, and the formation of transient intermediates—is a foundational requirement for drug development and formulation stability. As a Senior Application Scientist, I frequently rely on 1-anilino-8-naphthalenesulfonate (ANS) as a first-line extrinsic fluorescent probe to monitor these conformational changes.

The utility of ANS is rooted in its unique photophysics. ANS is an environmentally sensitive, amphiphilic dye. In a bulk aqueous environment, the excited state of the dye is rapidly quenched by solvent dipole relaxation and non-radiative decay pathways, resulting in a remarkably low fluorescence quantum yield[1]. However, when a protein undergoes a conformational shift that exposes its hydrophobic core—most notably during the formation of a molten globule state —ANS intercalates into these newly accessible non-polar pockets. Shielded from water, the dye's molecular mobility is restricted, and solvent relaxation is inhibited. This physical constraint causes a dramatic enhancement in fluorescence intensity and a characteristic "blue shift" in the emission maximum ( λmax )[2].

Mechanistic Pathways of ANS-Protein Interactions

To utilize ANS effectively, one must understand the causality of its binding mechanics. The interaction is not purely hydrophobic; the sulfonate moiety of ANS carries a negative charge, meaning binding is governed by a thermodynamic interplay of both hydrophobic and electrostatic forces[1].

When a protein is in its native, fully folded state, its hydrophobic residues are buried within the core, leaving ANS in the aqueous phase. Upon perturbation (e.g., thermal stress, pH shifts, or sub-lethal denaturant concentrations), the tertiary structure expands while secondary structural elements largely remain intact. This intermediate—the molten globule—presents a massive hydrophobic surface area for ANS binding[3]. Conversely, complete denaturation typically solvates the entire polypeptide chain, destroying the structured hydrophobic pockets and returning ANS to a low-fluorescence state[2].

Logical flow of ANS fluorescence enhancement during protein conformational changes.

Self-Validating Experimental Protocol

A robust biophysical assay must be self-validating. A common pitfall in ANS fluorometry is failing to account for background buffer interactions or dye degradation. The following step-by-step protocol is engineered to isolate the true protein-dye interaction signal from artifactual noise.

Step-by-step experimental workflow for ANS fluorescence assays.

Step-by-Step Methodology

-

Sample Dialysis and Preparation: Dialyze the protein extensively against a defined, low-salt buffer (e.g., 2 mM HEPES, pH 7.5)[4]. Causality: Surfactants or hydrophobic excipients in the formulation will competitively bind ANS or form micelles, generating false-positive fluorescence.

-

ANS Stock Verification: Prepare a 10 mM stock of ANS in methanol. Because ANS is light-sensitive, verify its exact concentration spectrophotometrically using the extinction coefficient ϵ370=6800 M−1cm−1 [4].

-

Assay Matrix Assembly: Maintain a constant protein concentration (typically 2 to 5 μ M) to prevent inner-filter effects[4]. Titrate ANS from 10 μ M to 300 μ M to establish a saturation binding curve, allowing for the calculation of the dissociation constant ( Kd )[5].

-

Self-Validating Controls: You must prepare three parallel control matrices:

-

Control A (Buffer + ANS): Establishes the baseline solvent fluorescence.

-

Control B (Native Protein + ANS): Establishes the baseline surface hydrophobicity of the folded state.

-

Control C (Denatured Protein in 6M GuHCl + ANS): Proves that complete unfolding disrupts the hydrophobic pockets, confirming that high fluorescence is specific to the intermediate state[2].

-

-

Data Acquisition: Excite the sample at 350 nm (or 380 nm to minimize tryptophan cross-talk). Record the emission spectrum from 400 nm to 600 nm. Ensure the sample is incubated in the dark for 5–10 minutes prior to reading to achieve thermodynamic equilibrium[5].

Quantitative Data Interpretation

When analyzing the spectral data, we look for two concurrent phenomena: a massive multiplier in Relative Fluorescence Intensity (RFI) and a hypsochromic (blue) shift in the emission peak. Table 1 summarizes the expected quantitative parameters across different protein states.

Table 1: Quantitative Data Summary for ANS Fluorescence Profiling

| Protein Conformational State | Exposed Hydrophobic Surface | ANS Binding Affinity ( Kd ) | Relative Fluorescence Intensity | Emission Maximum ( λmax ) | Structural Implications |

| Native (Fully Folded) | Minimal | Low / Non-specific | Baseline (1x) | ~510 - 515 nm | Hydrophobic core is tightly packed and inaccessible to the dye. |

| Molten Globule | Maximum | High (e.g., 10 - 50 μ M) | High (10x - 30x increase) | ~470 - 480 nm | Tertiary structure is loosened; intact secondary structure stabilizes hydrophobic pockets. |

| Fully Denatured | Minimal (Solvated) | Low | Near Baseline | ~510 nm | Polypeptide is a random coil; hydrophobic clusters are disrupted by the solvent. |

Causality in Interpretation: The blue shift from ~515 nm to ~470 nm is the definitive hallmark of the probe moving from a high-dielectric environment (water) to a low-dielectric environment (protein interior). If intensity increases without a corresponding blue shift, suspect aggregation or non-specific electrostatic binding rather than molten globule formation.

Limitations and Orthogonal Validation

While ANS is an exceptionally sensitive preliminary screening tool, it is not infallible. The dye-binding event itself can sometimes induce local protein conformational changes to accommodate the probe[1].

Furthermore, the electrostatic nature of the ANS sulfonate group can lead to critical misinterpretations. For instance, in highly acidic environments (e.g., pH 1.0), proteins become heavily protonated. ANS can bind to these positively charged residues via electrostatic attraction, yielding a massive fluorescence increase that mimics a molten globule state, even if the protein has lost the majority of its secondary structure[2].

Therefore, ANS fluorescence must be treated as a preliminary indicator. To ensure scientific integrity, findings must be orthogonally validated using:

-

Far-UV Circular Dichroism (CD): To confirm the retention of secondary structure characteristic of a true molten globule.

-

Dynamic Light Scattering (DLS): To verify an increase in the hydrodynamic radius without the formation of massive aggregates.

-

Isothermal Titration Calorimetry (ITC): To thermodynamically quantify the hydrophobic vs. electrostatic contributions of the ANS-protein interaction[2].

References

-

Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain Source: PLOS One URL:[Link]

-

ANS Fluorescence Detects Widespread Perturbations of Protein Tertiary Structure in Ice Source: Biophysical Journal (NIH) URL:[Link]

-

Molten Globule State of Tear Lipocalin: ANS Binding Restores Tertiary Interactions Source: NIH PubMed Central URL:[Link]

Sources

- 1. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]

- 3. Molten Globule State of Tear Lipocalin: ANS Binding Restores Tertiary Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANS Fluorescence Detects Widespread Perturbations of Protein Tertiary Structure in Ice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Decoding Protein Conformational Dynamics: A Technical Guide to ANS Fluorescence Spectroscopy

As biotherapeutics grow in complexity, the ability to accurately map protein folding pathways and conformational stability is paramount. Among the arsenal of biophysical techniques, extrinsic fluorescence spectroscopy using 8-Anilino-1-naphthalenesulfonic acid (ANS) remains a cornerstone methodology.

As a Senior Application Scientist, I frequently observe laboratories treating ANS fluorescence as a simple "mix-and-read" assay. However, without a deep mechanistic understanding of the dye's photophysics and the thermodynamic consequences of its binding, researchers risk severe data misinterpretation. This whitepaper deconstructs the basic principles of ANS spectroscopy, explains the causality behind critical experimental parameters, and provides a self-validating protocol for robust protein characterization.

The Photophysical Mechanism of ANS

ANS () is an amphiphilic fluorescent probe consisting of an anilino-naphthalene ring system and a negatively charged sulfonate group[1]. Its utility relies on its extreme sensitivity to the local microenvironment, specifically the polarity of its surroundings[2].

The Causality of Fluorescence Enhancement

In a highly polar aqueous environment, free ANS exhibits negligible fluorescence. Upon UV excitation (~350–380 nm), the molecule enters an excited state with a large dipole moment. Water molecules rapidly reorient around this dipole (solvent relaxation), facilitating a non-radiative decay pathway known as Twisted Intramolecular Charge Transfer (TICT). Consequently, the absorbed energy is dissipated as heat rather than light.

When a protein unfolds or enters a partially folded intermediate state, buried hydrophobic core clusters become exposed to the solvent. ANS preferentially partitions into these hydrophobic pockets. This binding physically shields the dye from water, restricting its rotational mobility and blocking the TICT non-radiative decay pathway[3].

The thermodynamic result is twofold:

-

Quantum Yield Surge: The fluorescence intensity increases by orders of magnitude[4].

-

Hypsochromic (Blue) Shift: The emission maximum ( λmax ) shifts from ∼ 515 nm (in water) to ∼ 470 nm (in a hydrophobic pocket) due to the lower energy loss prior to emission[5].

Caption: Photophysical mechanism of ANS fluorescence upon binding to hydrophobic protein regions.

Core Applications in Protein Science

Detecting the Molten Globule State

The "molten globule" (MG) is a critical thermodynamic intermediate in protein folding. It is characterized by a native-like secondary structure but a highly dynamic, loosely packed tertiary structure that allows solvent penetration into the core. Because the hydrophobic core is exposed but the protein has not yet collapsed into a random coil, the MG state exhibits an exceptionally high binding affinity for ANS[3]. ANS fluorescence is universally recognized as the gold-standard diagnostic tool for identifying MG intermediates during thermal or chemical denaturation.

Biotherapeutic Formulation & Aggregation

In drug development, exposed hydrophobicity is a primary driver of protein aggregation, which compromises drug efficacy and safety. By quantifying the effective hydrophobicity of a monoclonal antibody or recombinant protein using ANS, formulation scientists can predict aggregation propensity and screen for stabilizing excipients[4].

Quantitative Data Summary

To establish a baseline for data interpretation, Table 1 summarizes the typical quantitative parameters observed during ANS spectroscopy across different protein states.

Table 1: Comparative Fluorescence Parameters of ANS in Different Protein States

| Protein Conformational State | ANS Binding Affinity ( Kd ) | Relative Fluorescence Intensity (FI) | Emission Maximum ( λmax ) |

| Free ANS (Aqueous) | N/A | Baseline (Minimal) | ∼ 515 - 520 nm |

| Native State | Low (Weak surface binding) | Low to Moderate | ∼ 490 - 500 nm |

| Molten Globule State | High (0.1 - 0.4 mM) | Maximum (10x - 50x increase) | ∼ 470 - 480 nm |

| Fully Unfolded (e.g., 8M Urea) | Very Low (No pockets) | Low | ∼ 510 - 515 nm |

| Aggregated State | Variable | High (if trapping ANS in aggregates) | ∼ 470 - 485 nm |

Experimental Design: The Causality Behind the Protocol

A robust assay requires understanding why certain parameters are chosen.

-

Dye-to-Protein Ratio: We typically utilize a 10:1 to 50:1 molar excess of ANS to protein. Causality: This ensures that the binding equilibrium is saturated, making the fluorescence signal directly proportional to the number of available hydrophobic sites rather than the concentration of the dye[5].

-

Buffer Selection: Surfactants (e.g., Polysorbate 20/80, Triton X-100) must be strictly avoided. Causality: ANS will partition into the hydrophobic cores of surfactant micelles, generating a massive false-positive fluorescence signal that masks protein dynamics.

-

Concentration Limits: The ANS stock should be kept concentrated ( ∼ 10 mM in DMSO or Ethanol) so that the final solvent concentration in the assay is <1% v/v. Causality: High concentrations of organic solvents will actively denature the target protein, altering the very conformational state you are attempting to measure.

Caption: Step-by-step experimental workflow for ANS fluorescence spectroscopy.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal controls that immediately flag artifacts such as the Inner Filter Effect (IFE) or buffer interference.

Phase 1: Reagent Preparation

-

Protein Stock: Prepare the target protein at 0.1 – 1.0 mg/mL in a defined, surfactant-free buffer (e.g., 20 mM Tris-HCl, pH 7.4). Determine exact concentration via UV-Vis at 280 nm.

-

ANS Stock: Prepare a 10 mM stock of ANS (ammonium salt) in 100% DMSO. Protect from light using aluminum foil, as ANS is photosensitive.

Phase 2: System Suitability & Controls Setup

Prepare the following validation controls in quartz cuvettes (1 cm path length):

-

Blank 1 (Buffer Only): Validates that the buffer has no intrinsic auto-fluorescence or excessive Raman scattering.

-

Blank 2 (Buffer + ANS): Establishes the baseline fluorescence of free ANS in water. Validation checkpoint: Emission maximum must be ≥ 515 nm.

-

Positive Control (Denatured Protein + ANS): Heat the protein to 85°C for 10 minutes or incubate in 4M Guanidine HCl, then add ANS. Validation checkpoint: Must show a distinct blue shift and intensity spike compared to Native Protein.

Phase 3: Assay Execution

-

Addition: Add ANS stock to the native protein sample to achieve a final ANS concentration of 50 μ M. Ensure final DMSO concentration is ≤ 0.5% v/v.

-

Equilibration: Mix gently by inversion and incubate in the dark at 25°C for 15 minutes to achieve thermodynamic binding equilibrium[5].

-

Acquisition:

-

Set spectrofluorometer excitation wavelength to 380 nm (slit width 5 nm).

-

Record emission spectra from 400 nm to 600 nm (slit width 5 nm).

-

Scan speed: 100 nm/min.

-

Phase 4: Data Processing

-

Subtract the spectrum of Blank 2 from your protein sample spectra to remove the background contribution of unbound ANS.

-

Identify the λmax and the maximum fluorescence intensity (FI) for structural comparison.

Advanced Interpretation & Common Pitfalls

Even with perfect execution, ANS data can be misinterpreted if the underlying physical chemistry is ignored.

The Electrostatic Trap

A critical pitfall in ANS spectroscopy is assuming that all fluorescence enhancement is due to hydrophobic binding. Because ANS contains a negatively charged sulfonate group, it can bind electrostatically to cationic patches (e.g., Arginine and Lysine residues) on the protein surface[6]. This electrostatic ion-pair formation can restrict the dye's mobility enough to cause a fluorescence increase, mimicking a molten globule state. This is particularly problematic at low pH, where proteins carry a net positive charge. As demonstrated in studies of Chymopapain, maximum ANS fluorescence at pH 1.0 was driven heavily by electrostatic interactions rather than pure hydrophobic exposure[7]. Solution: Always corroborate ANS data with orthogonal techniques like Far-UV Circular Dichroism (CD) or intrinsic Tryptophan fluorescence.

Dye-Induced Conformational Changes

ANS is not always a passive observer. In highly dynamic proteins, the thermodynamic favorability of ANS binding can actively induce local unfolding, forcing the protein to create a hydrophobic pocket to accommodate the dye[3]. If the ANS-to-protein ratio is pushed too high, the probe itself becomes a denaturant.

References

-

Yoshimura, Y., et al. "Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity". NIH PMC / PubMed.[Link]

-

National Institute of Standards and Technology (NIST). "Extrinsic Fluorescence Protocol". NIST.[Link]

-

Qadeer, A., et al. "1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain". PLOS One.[Link]

-

Matos, M., et al. "Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein". ACS Publications.[Link]

-

Gasymov, O.K., et al. "ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins". NIH PMC / PubMed.[Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nist.gov [nist.gov]

- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain | PLOS One [journals.plos.org]

Synthesis of 8-anilino-1-naphthalenesulfonic acid ammonium salt

An In-depth Technical Guide to the Synthesis of 8-Anilino-1-naphthalenesulfonic Acid Ammonium Salt

Introduction: The Significance of a Versatile Fluorophore

8-Anilino-1-naphthalenesulfonic acid (ANS) is a synthetic organic compound that has become an indispensable tool in the fields of biochemistry and drug development.[1][2] Structurally, it possesses a hydrophobic anilinonaphthalene core and a hydrophilic sulfonate group, rendering the molecule amphipathic.[3] This unique characteristic is the foundation of its utility as a fluorescent molecular probe. In aqueous solutions, ANS exhibits weak fluorescence; however, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, accompanied by a characteristic blue shift in its emission spectrum.[2][3] This environmentally sensitive fluorescence makes ANS an exceptional probe for studying protein conformation, ligand binding, and membrane dynamics.[1][4][5][6]

The ammonium salt of ANS is a commonly used form of this probe, offering good solubility and stability for preparing stock solutions in experimental settings.[7][8] This guide provides a comprehensive overview of the synthesis, purification, and characterization of 8-anilino-1-naphthalenesulfonic acid ammonium salt, tailored for researchers and scientists in the life sciences.

Core Synthesis: The Pathway to 8-Anilino-1-naphthalenesulfonic Acid

The industrial synthesis of 8-anilino-1-naphthalenesulfonic acid is typically achieved through a condensation reaction.[2][9] While other methods such as the Bucherer reaction or modern coupling strategies exist, the condensation of aniline with a sulfonic acid-substituted naphthalene precursor remains a prevalent and scalable approach.[10][11][12][13]

Reaction Principle and Mechanism

The most common industrial route involves the condensation of aniline with peri-acid (1-aminonaphthalene-8-sulfonic acid), although direct condensation with other precursors like 1-naphthalenesulfonic acid is also described.[2][14] A robust method detailed in patent literature involves the condensation of refined aniline with refined peri-acid in the presence of sulfuric acid, which acts as both a catalyst and a dehydrating agent.[9][14]

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The specifics can vary, but a key pathway involves the reaction of aniline with a suitable naphthalene-sulfonic acid derivative. An alternative, more modern approach that offers milder conditions is the copper-catalyzed Ullmann coupling, which involves the reaction of an amine with an aryl halide, in this case, 8-chloronaphthalene-1-sulfonic acid.[12][13][15]

For the purpose of this guide, we will focus on the condensation reaction, which is well-documented for larger-scale preparations.[14]

Visualizing the Synthesis Pathway

Caption: Figure 1: Condensation Reaction for 8-Anilino-1-naphthalenesulfonic Acid

Experimental Protocol: Synthesis of Crude 8-Anilino-1-naphthalenesulfonic Acid

This protocol is synthesized from established industrial methods.[9][14] It is crucial that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reagent Preparation (Refinement):

-

For high-purity applications, it is recommended to start with refined reagents. Aniline should be distilled under reduced pressure to remove oxidation products. Sulfuric acid and peri-acid should be of high analytical grade.[9][14]

2. Condensation Reaction:

-

In a suitable reaction vessel equipped with a stirrer and temperature control, carefully charge the refined peri-acid.

-

Slowly add refined aniline. A typical mass ratio of aniline to peri-acid is approximately 1:2.06 to 1:2.08.[9]

-

With continuous stirring, slowly add concentrated sulfuric acid. The mass ratio of aniline to sulfuric acid can range from 1:1.1 to 1:3.0.[9] The addition should be exothermic, and the temperature must be carefully controlled.

-

Maintain the reaction temperature between 15-60°C.[9] The optimal temperature within this range may require process-specific optimization.

-

Allow the reaction to proceed with continuous stirring for 24-36 hours.[9]

-

Upon completion, the reaction mixture will contain the crude condensation product, which often appears as a dark green or emerald green solid.[9]

3. Initial Isolation:

-

The crude product can be isolated by distillation under reduced pressure to remove unreacted starting materials and byproducts.[2][9]

| Parameter | Value/Range | Rationale |

| Aniline:Peri-acid Ratio | 1 : 2.06-2.08 (w/w) | Ensures complete reaction of the limiting reagent, aniline. |

| Aniline:Sulfuric Acid Ratio | 1 : 1.1-3.0 (w/w) | Sulfuric acid acts as a catalyst and dehydrating agent to drive the condensation. |

| Reaction Temperature | 15-60 °C | Balances reaction rate with minimizing side reactions and degradation. |

| Reaction Time | 24-36 hours | Allows the reaction to proceed to a high degree of conversion. |

Purification: Achieving High-Purity ANS

The crude product from the initial synthesis contains unreacted starting materials, sulfonation byproducts, and other colored impurities. A multi-step purification process is essential to obtain ANS suitable for sensitive fluorescence applications.[9][14]

Experimental Protocol: Purification of Crude ANS

1. Basification and Dissolution:

-

Prepare a 10% (v/v) solution of sodium hydroxide (NaOH).

-

Slowly add the crude 8-anilino-1-naphthalenesulfonic acid to the NaOH solution with vigorous stirring until it is completely dissolved.[9] This converts the sulfonic acid to its more soluble sodium salt.

2. Decolorization:

-

To the dissolved solution, add neutral alumina (approx. 20-24% by weight of the crude product) and activated carbon (approx. 9-12% by weight of the crude product).[9]

-

Stir the mixture for at least two hours. The alumina and activated carbon will adsorb colored impurities.

3. Filtration:

-

Filter the mixture to remove the alumina, activated carbon, and any other insoluble materials. For high purity, a multi-stage filtration is recommended, starting with ordinary filter paper followed by a fine filter membrane (e.g., 0.2 µm).[9] Collect the clear filtrate.

4. Acidification and Precipitation:

-

Transfer the filtrate to a clean container.

-

Prepare a 50% (v/v) solution of sulfuric acid.

-

Slowly add the sulfuric acid solution to the stirred filtrate. This will protonate the sulfonate group, causing the purified 8-anilino-1-naphthalenesulfonic acid to precipitate out of the solution. The rate of addition should be slow (e.g., 0.5-2 mL/s) to ensure controlled precipitation and good crystal formation.[9]

5. Isolation and Washing:

-

Collect the precipitated product by filtration.

-

Wash the filter cake multiple times with a dilute sulfuric acid solution (e.g., 20% v/v) to remove any remaining soluble impurities.[9]

-

Further washing with a non-polar solvent like ether can be performed to remove any remaining organic impurities.[14]

Formation of the Ammonium Salt

The final step is the conversion of the purified free acid into its ammonium salt, which is often preferred for its handling and solubility characteristics.[7]

Experimental Protocol: Ammonium Salt Synthesis

1. Neutralization:

-

The purified and washed 8-anilino-1-naphthalenesulfonic acid is suspended in a suitable solvent system.

-

A basic ammonium compound, such as ammonium hydroxide (ammoniacal liquor), is added until the acid is fully neutralized and dissolved.[14] The pH should be carefully monitored.

2. Isolation and Drying:

-

The resulting solution of the ammonium salt is then subjected to distillation or evaporation to remove the solvent.[14]

-

The isolated solid is dried under vacuum at a controlled temperature (e.g., 45-55°C) for 12-24 hours to yield the final 8-anilino-1-naphthalenesulfonic acid ammonium salt.[14]

Visualizing the Complete Workflow

Caption: Figure 2: Overall Workflow for ANS-NH₄ Synthesis

Analytical Characterization and Quality Control

To ensure the synthesized product is suitable for its intended applications, rigorous analytical characterization is mandatory.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product. A high-purity product should exhibit a single major peak, with purity levels often exceeding 98-99% for research-grade material.[14]

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: IR spectra are used to confirm the presence of key functional groups. Expected significant bands include those for N-H stretching, aromatic C-H stretching, and the symmetric and asymmetric stretching of the SO₃ group (typically around 1053 cm⁻¹ and 1143 cm⁻¹).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the aniline and naphthalenesulfonic acid moieties.[13][15]

-

Fluorescence Spectroscopy: As the primary application of ANS is as a fluorescent probe, its spectral properties must be verified. The excitation and emission maxima should be recorded. In aqueous solution, the emission is typically weak, but in a non-polar solvent or in the presence of a protein like bovine serum albumin (BSA), a significant increase in fluorescence intensity and a blue shift in the emission maximum (to around 470 nm) should be observed.[7][16]

-

| Technique | Purpose | Expected Outcome |

| HPLC | Purity Assessment | Purity > 98% |

| IR Spectroscopy | Functional Group ID | Confirmation of N-H, Ar-H, and SO₃ groups. |

| NMR Spectroscopy | Structural Elucidation | Spectrum consistent with the 8-anilino-1-naphthalenesulfonic acid structure. |

| Fluorescence | Functional Confirmation | Weak fluorescence in water; strong, blue-shifted emission in non-polar environments. |

Conclusion

The synthesis of 8-anilino-1-naphthalenesulfonic acid ammonium salt is a multi-step process that requires careful control over reaction conditions and a rigorous purification strategy. By following a well-defined protocol derived from established industrial methods, researchers can produce high-purity ANS suitable for sensitive biochemical and biophysical applications. The final product's identity, purity, and functionality must be validated through a suite of analytical techniques to ensure reliable and reproducible experimental results. This guide provides the foundational knowledge for researchers to undertake this synthesis with a deep understanding of the underlying chemical principles and practical considerations.

References

- 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application. (2023, February 21).

-

Bucherer reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

8-Anilinonaphthalene-1-sulfonic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Bucherer reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

-

Bucherer reaction - chemeurope.com. (n.d.). chemeurope.com. [Link]

- Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt. (n.d.).

-

Thirumalai, A., Girigoswami, K., Prabhu, A. D., Durgadevi, P., Kiran, V., & Girigoswami, A. (2024). 8-Anilino-1-naphthalenesulfonate-Conjugated Carbon-Coated Ferrite Nanodots for Fluoromagnetic Imaging, Smart Drug Delivery, and Biomolecular Sensing. International Journal of Molecular Sciences, 25(21), 12887. [Link]

-

Houghtaling, J., Nguyen, T., & Bur, S. K. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(17), 17354–17360. [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

-

Wallimann, T., & Szent-Györgyi, A. G. (1984). 8-Anilino-1-naphthalenesulphonate, a fluorescent probe for the regulatory light chain binding site of scallop myosin. Journal of Muscle Research and Cell Motility, 5(2), 165–182. [Link]

-

Bucherer Reaction - Cambridge University Press & Assessment. (n.d.). Cambridge University Press. [Link]

-

Houghtaling, J., Nguyen, T., & Bur, S. K. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(17), 17354–17360. [Link]

-

Houghtaling, J., Nguyen, T., & Bur, S. K. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(17), 17354-17360. [Link]

-

Andújar-Sánchez, M., Jara-Perez, V., Cobos, E. S., & Cámara-Artigas, A. (2011). A thermodynamic characterization of the interaction of 8-anilino-1-naphthalenesulfonic acid with native globular proteins: the effect of the ligand dimerization in the analysis of the binding isotherms. Journal of Molecular Recognition, 24(4), 548–556. [Link]

-

Marroum, P. J., Hsyu, P. H., & Giacomini, K. M. (1990). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. Journal of Pharmaceutical Sciences, 79(1), 9–13. [Link]

-

Zhang, Y., Xu, S., & Li, H. (2016). 8-Anilino-1-naphthalenesulfonate/Layered Double Hydroxide Ultrathin Films: Small Anion Assembly and Its Potential Application as a Fluorescent Biosensor. Langmuir, 32(34), 8746–8754. [Link]

-

8-Anilino-1-naphthalenesulfonic acid ammonium salt ACS PurReagent 90% - Pure Synth. (n.d.). PureSynth Research Chemicals. [Link]

-

Wijesinghe, M. B., & El-Zahab, B. (2017). Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid. Frontiers in Chemistry, 5, 93. [Link]

-

Bucherer Reaction Mechanism with Application Naphthol to Naphthylamine | JAM TIFR CSIR NET GATE |. (2019, April 28). YouTube. [Link]

Sources

- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. 8-Anilino-1-naphthalenesulphonate, a fluorescent probe for the regulatory light chain binding site of scallop myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. A thermodynamic characterization of the interaction of 8‐anilino‐1‐naphthalenesulfonic acid with native globular proteins: the effect of the ligand dimerization in the analysis of the binding isotherms / Journal of Molecular Recognition, 2011 [sci-hub.sg]

- 6. Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure-synth.com [pure-synth.com]

- 8. ANS-NH4 | 28836-03-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application_Chemicalbook [chemicalbook.com]

- 10. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN102757369B - Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt - Google Patents [patents.google.com]

- 15. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Exploring Ligand Binding and Protein Dynamics with 8-Anilino-1-naphthalenesulfonic acid (ANS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein-ligand interactions is a cornerstone of drug discovery and fundamental biological research. Understanding how a ligand binds to its protein target and the subsequent conformational changes is crucial for designing effective therapeutics. Among the various biophysical techniques available, fluorescence spectroscopy using extrinsic probes offers a sensitive and versatile approach. 8-Anilino-1-naphthalenesulfonic acid (ANS) has long been a workhorse in this field, valued for its ability to report on the exposure of hydrophobic surfaces on proteins. This guide provides a comprehensive overview of the principles and practical applications of ANS in characterizing ligand binding effects on proteins, intended for professionals in the field.

Introduction: The Power of a Hydrophobic Probe

8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that has been instrumental in protein science for decades.[1] Its utility stems from a remarkable photophysical property: its fluorescence is highly dependent on the polarity of its environment. In aqueous solutions, ANS is only weakly fluorescent. However, upon binding to hydrophobic regions of macromolecules, such as exposed hydrophobic patches on a protein's surface, its fluorescence quantum yield increases dramatically, and its emission maximum undergoes a significant blue shift (a shift to a shorter wavelength).[1][2][3]

This sensitivity to the local environment makes ANS an excellent tool for:

-

Detecting Conformational Changes: Ligand binding can induce structural rearrangements in a protein, leading to the exposure or burial of hydrophobic residues. These changes can be readily detected by monitoring ANS fluorescence.[4]

-

Characterizing Partially Folded States: ANS exhibits a strong affinity for "molten globule" states—partially folded intermediates that are compact and have native-like secondary structure but lack a fixed tertiary structure.[5][6][7]

-

Determining Binding Affinities: Through direct titration or competitive displacement assays, ANS can be used to quantify the strength of ligand binding.

This guide will delve into the theoretical underpinnings of ANS fluorescence, provide detailed experimental protocols for its use in ligand binding studies, and discuss the analysis and interpretation of the resulting data.

Fundamental Principles: Why ANS Fluorescence Changes

The dramatic change in ANS fluorescence upon binding to a protein is a result of several factors related to the probe's new microenvironment:

-

Reduced Polarity: The primary reason for the fluorescence enhancement is the transfer of the ANS molecule from the highly polar aqueous environment to a non-polar, hydrophobic pocket on the protein.[1][2]

-

Restricted Motion: Within the binding pocket, the rotational freedom of the anilino and naphthalene groups of ANS is constrained. This restriction reduces non-radiative decay pathways, thereby increasing the fluorescence quantum yield.[2]

-

Electrostatic Interactions: While primarily known as a hydrophobic probe, the negatively charged sulfonate group of ANS can also engage in ion pairing with positively charged amino acid residues (like lysine and arginine) on the protein surface.[3][8] This interaction can contribute to both the binding affinity and the fluorescence properties of the probe.[3]

In its free state in water, ANS typically has a fluorescence emission maximum around 520-540 nm. Upon binding to hydrophobic sites on a protein, this maximum can shift to as low as 460-480 nm, accompanied by a multi-fold increase in fluorescence intensity.[2]

Applications in Ligand Binding Studies